molecular formula C9H9NO6 B13554892 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid CAS No. 99358-35-7

2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid

Cat. No.: B13554892
CAS No.: 99358-35-7
M. Wt: 227.17 g/mol
InChI Key: ZXWKIFIDQMWMKY-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid is a nitroaromatic compound featuring a propanoic acid backbone substituted with hydroxyl and nitro groups on the phenyl ring. Structurally, it is characterized by a hydroxyl group at the 4-position and a nitro group at the 3-position of the phenyl ring, along with a hydroxyl group at the 2-position of the propanoic acid chain.

Properties

CAS No.

99358-35-7

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9NO6/c11-7-2-1-5(3-6(7)10(15)16)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14)

InChI Key

ZXWKIFIDQMWMKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves the nitration of 4-hydroxyphenylpropanoic acid. The process can be summarized as follows:

    Nitration Reaction: 4-Hydroxyphenylpropanoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.

    Purification: The reaction mixture is then neutralized and the product is extracted and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.

    Reduction: Formation of 4-amino-3-hydroxyphenylpropanoic acid.

    Substitution: Formation of various ethers or esters depending on the substituents used.

Scientific Research Applications

2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid exerts its effects depends on its chemical structure. The hydroxyl and nitro groups can interact with various molecular targets, leading to different biological activities. For example:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

(2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid

  • Structure: Differs by an amino group (-NH₂) at the 2-position instead of a hydroxyl (-OH) on the propanoic acid chain.
  • Properties: The amino group increases basicity, altering solubility and reactivity. This compound is implicated in studies of protein nitration by reactive nitrogen species like peroxynitrite .
  • Applications : Used to investigate post-translational modifications in proteins under oxidative stress .

2-(1,3-Dioxoisoindol-2-yl)-3-(4-hydroxy-3-nitrophenyl)propanoic Acid

  • Structure: Features a phthaloyl (1,3-dioxoisoindol-2-yl) group at the 2-position of the propanoic acid chain.
  • Applications : Likely used in peptide synthesis or as a precursor for nitroaromatic pharmaceuticals .

Analogs with Hydroxyl Substitutions

2-Hydroxy-3-(4-hydroxyphenyl)propanoic Acid (p-Hydroxyphenyllactic Acid)

  • Structure : Lacks the nitro group at the 3-position of the phenyl ring.
  • Properties : Reduced electron-withdrawing effects compared to the nitro-substituted analog, leading to higher solubility in polar solvents. CAS 306-23-0; molecular weight 182.18 g/mol .
  • Applications : Used as a reference standard in pharmacological research and as a metabolite in tyrosine degradation pathways .

3-(4-Hydroxyphenyl)propanoic Acid

  • Structure: Simplified structure without the hydroxyl group on the propanoic acid chain.
  • Properties : Lower molecular weight (166.18 g/mol) and higher volatility. Classified as a skin and respiratory irritant .
  • Applications: Intermediate in the synthesis of flavonoids and antioxidants .

Analogs with Methoxy Substitutions

2-Hydroxy-3-(4-methoxyphenyl)propanoic Acid

  • Structure : Methoxy (-OCH₃) replaces the hydroxyl group at the 4-position of the phenyl ring.
  • Properties : The methoxy group increases lipophilicity, enhancing membrane permeability. Molecular weight 196.20 g/mol .

Amino-Substituted Analogs

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

  • Structure : Acetamido group (-NHCOCH₃) at the 2-position and nitro group at the 4-position of the phenyl ring.
  • Properties : The acetamido group introduces steric hindrance, affecting enzyme interactions. Used in chiral synthesis .
  • Applications : Intermediate in the production of enantiomerically pure pharmaceuticals .

Comparative Data Table

Compound Name Substituents (Phenyl Ring) Functional Group (Propanoic Acid) Molecular Weight (g/mol) Key Applications
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid 4-OH, 3-NO₂ 2-OH 227.17 (estimated) Nitration studies
(2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid 4-OH, 3-NO₂ 2-NH₂ 226.19 Protein modification
p-Hydroxyphenyllactic acid 4-OH 2-OH 182.18 Pharmacological research
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid 4-OCH₃ 2-OH 196.20 Antioxidant studies
3-(4-Hydroxyphenyl)propanoic acid 4-OH None 166.18 Flavonoid synthesis

Key Findings and Implications

Nitro Group Impact : The presence of a nitro group at the 3-position (as in the target compound) enhances electrophilicity, making it reactive in nitration pathways. This contrasts with hydroxyl- or methoxy-substituted analogs, which prioritize hydrogen bonding or lipophilicity .

Biological Relevance: Amino-substituted analogs (e.g., ) are critical in studying oxidative damage, while simpler hydroxylated analogs (e.g., ) serve as metabolic markers.

Synthetic Utility : Bulky substituents, such as the phthaloyl group in , highlight strategies for stabilizing reactive intermediates in organic synthesis.

Biological Activity

2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid, also known as 3-(4-hydroxy-3-nitrophenyl)propanoic acid, is an organic compound with significant biological activity. Its unique structure, featuring a hydroxyl group and a nitro group on a phenyl ring, contributes to its diverse biochemical interactions. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₉N₁O₅
  • Molar Mass : Approximately 211.17 g/mol
  • Solubility : Soluble in various solvents, indicating potential utility in chemical applications .

Biological Activity Overview

2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid has been reported to exhibit several biological activities:

  • Antioxidant Properties : The presence of the nitro group suggests potential antioxidant capabilities, which may help in mitigating oxidative stress .
  • Enzymatic Inhibition : It has shown the ability to inhibit specific enzymatic activities linked to inflammation and oxidative stress pathways .
  • Cellular Interactions : Preliminary studies indicate that this compound may interact with proteins involved in cellular responses to oxidative stress, potentially modulating their activity .

The biological mechanisms through which 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes that contribute to inflammatory processes and oxidative damage.
  • Radical Scavenging : Its structural components allow it to act as a free radical scavenger, thus protecting cells from oxidative damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantExhibits potential antioxidant properties by scavenging free radicals.
Enzymatic InhibitionInhibits enzymes involved in inflammation and oxidative stress pathways.
Cellular InteractionModulates activity of proteins in oxidative stress pathways.

Case Study: Antioxidant Activity

A study investigating the antioxidant properties of various phenolic compounds highlighted the role of structural features in determining their efficacy as radical scavengers. The nitro group in 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid may enhance its ability to neutralize reactive oxygen species (ROS), contributing to its protective effects against cellular damage .

Case Study: Enzymatic Activity

Research has indicated that compounds similar to 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid can inhibit hemodynamic responses mediated by angiotensin II by affecting alpha 1-adrenoceptor activity. This suggests potential therapeutic applications in cardiovascular diseases where oxidative stress is a contributing factor .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
3-Nitro-L-TyrosineC₉H₈N₂O₅Involved in signaling; exhibits antioxidant activity.
2-Hydroxyphenylacetic AcidC₈H₈O₃Lacks nitro group; used in metabolic processes.
4-Hydroxybenzoic AcidC₇H₆O₃Simple phenolic structure; used as a preservative.

These compounds share structural similarities but differ significantly in their biological activities due to variations in functional groups and molecular interactions .

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